molecular formula C19H19NO3S2 B2908930 2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide CAS No. 2380057-19-0

2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide

Cat. No.: B2908930
CAS No.: 2380057-19-0
M. Wt: 373.49
InChI Key: OVHMYCKUTZKGFC-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached This compound is notable for its unique structure, which includes a furan ring, a thiophene ring, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan and thiophene derivatives separately, followed by their coupling through a series of reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The furan and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the furan and thiophene rings suggests potential interactions with aromatic amino acids in proteins, while the benzamide moiety may facilitate binding to specific protein targets.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylsulfanyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide: Similar structure but lacks the thiophene ring.

    2-Methylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide is unique due to the combination of the furan and thiophene rings, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-2-24-17-8-4-3-6-14(17)19(22)20-11-15(21)18-10-13(12-25-18)16-7-5-9-23-16/h3-10,12,15,21H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHMYCKUTZKGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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